REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:22]=[CH:21][C:7]([O:8][C:9]2[CH:10]=[N:11][N:12]([C:14]3[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=3)[CH:13]=2)=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Fe]>[C:17]1([CH3:20])[CH:16]=[CH:15][C:14]([N:12]2[CH:13]=[C:9]([O:8][C:7]3[CH:21]=[CH:22][C:4]([NH2:1])=[CH:5][CH:6]=3)[CH:10]=[N:11]2)=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC=2C=NN(C2)C2=CC=C(C=C2)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 20-35° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Iron powder was removed
|
Type
|
CUSTOM
|
Details
|
ethanol was evaporated under vacuum
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
was washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum at 50° C.
|
Type
|
CUSTOM
|
Details
|
the product was dried in high vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)N1N=CC(=C1)OC1=CC=C(C=C1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |